molecular formula C16H28Cl2N2O4 B5485939 2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;dihydrochloride

2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;dihydrochloride

Cat. No.: B5485939
M. Wt: 383.3 g/mol
InChI Key: YTPYEKDFQDBEOH-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;dihydrochloride is a chemical compound that features a morpholine ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine typically involves the reaction of morpholine with a suitable precursor of the trimethoxyphenyl group. One common method involves the alkylation of morpholine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or trimethoxyphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanamine
  • 3,4,5-trimethoxybenzylamine
  • N-(3,4,5-trimethoxyphenyl)morpholine

Uniqueness

2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine is unique due to the presence of both the morpholine ring and the trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4.2ClH/c1-19-14-10-13(11-15(20-2)16(14)21-3)12-17-4-5-18-6-8-22-9-7-18;;/h10-11,17H,4-9,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYEKDFQDBEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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